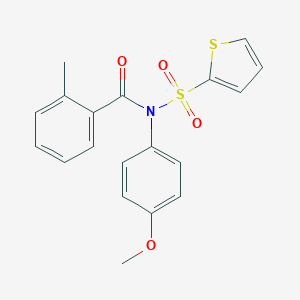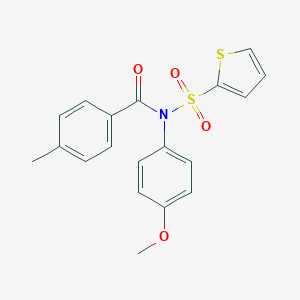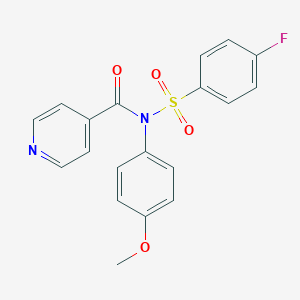
N-(2,6-diethylphenyl)-2-(propylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2-(propylthio)acetamide, also known as DEET, is a synthetic chemical compound that has been used as a mosquito repellent for over 60 years. It was first developed by the United States Army in 1946 and is now one of the most widely used insect repellents in the world. DEET has been extensively studied for its effectiveness in repelling mosquitoes and other insects, as well as its potential health and environmental effects.
Mécanisme D'action
The exact mechanism of action of N-(2,6-diethylphenyl)-2-(propylthio)acetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. This compound may also interfere with the insect's ability to feed, causing it to lose interest in biting.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that this compound may have neurotoxic effects in certain populations, such as children and pregnant women. This compound has also been found to have some environmental effects, including toxicity to aquatic organisms and potential groundwater contamination.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-diethylphenyl)-2-(propylthio)acetamide is a widely used insect repellent and has been extensively studied for its effectiveness and safety. Its availability and low cost make it a popular choice for use in laboratory experiments. However, its potential health and environmental effects should be taken into consideration when using it in laboratory settings.
Orientations Futures
There are several areas of future research related to N-(2,6-diethylphenyl)-2-(propylthio)acetamide. One area of interest is the development of new insect repellents that are more effective and have fewer potential health and environmental effects. Another area of research is the development of new formulations of this compound that are more effective and longer lasting. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential health and environmental effects.
Méthodes De Synthèse
N-(2,6-diethylphenyl)-2-(propylthio)acetamide is synthesized through a multi-step process that involves the reaction of 2,6-diethylphenol with thionyl chloride to form 2,6-diethylphenyl chlorothionoformate. This intermediate is then reacted with propylamine to form this compound.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-2-(propylthio)acetamide has been extensively studied for its effectiveness in repelling mosquitoes and other insects. It has been found to be highly effective in preventing mosquito bites and reducing the transmission of mosquito-borne diseases such as malaria, dengue fever, and Zika virus. This compound has also been studied for its potential use as a tick repellent and has been found to be effective against several species of ticks.
Propriétés
Formule moléculaire |
C15H23NOS |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H23NOS/c1-4-10-18-11-14(17)16-15-12(5-2)8-7-9-13(15)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17) |
Clé InChI |
IIFWBMRBSLHGDF-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
SMILES canonique |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide](/img/structure/B284025.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

![1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)




